molecular formula C16H12N6O2S B2499397 N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide CAS No. 1061528-46-8

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide

Cat. No. B2499397
CAS RN: 1061528-46-8
M. Wt: 352.37
InChI Key: SBVBHXFNPXPGNN-UHFFFAOYSA-N
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Description

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and properties that make it suitable for a range of research applications.

Scientific Research Applications

Antimicrobial Agents

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide and its derivatives show potential as antimicrobial agents. A study focused on the synthesis of new derivatives of pyrrole, including those with a 1,3-thiazol-2-yl group and their application as antimicrobial agents. The research highlighted that specific compounds in this class exhibited high anti-staphylococcus activity, making them promising for combating bacterial infections (Biointerface Research in Applied Chemistry, 2020).

Antibacterial Agents

Another application is in the development of novel antibacterial agents. Research on compounds similar to this compound, specifically 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of these compounds in addressing various bacterial infections (Medicinal Chemistry Research, 2017).

Serotonin-3 (5-HT3) Receptor Antagonists

This compound class also shows potential as serotonin-3 (5-HT3) receptor antagonists. Research in this area has demonstrated that specific derivatives exhibit potent 5-HT3 receptor antagonistic activity. This finding is significant for the development of new treatments for disorders involving serotonin regulation (Chemical & pharmaceutical bulletin, 1995).

Anticancer Activity

Compounds structurally related to this compound have been studied for their anticancer activities. For instance, arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst have shown promising activity against colon and liver carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Chemistry of Heterocyclic Compounds, 2015).

Monoamine Oxidase B Inhibitors

Additionally, certain indazole and indole-carboxamides, closely related to the compound , have been identified as potent, selective inhibitors of monoamine oxidase B (MAO-B). This property is particularly relevant for the treatment of neurological disorders like Parkinson's disease (Journal of medicinal chemistry, 2014).

properties

IUPAC Name

N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c17-14(23)11-5-8(6-18-11)12-7-25-16(19-12)20-15(24)13-9-3-1-2-4-10(9)21-22-13/h1-7,18H,(H2,17,23)(H,21,22)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBHXFNPXPGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=NC(=CS3)C4=CNC(=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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